2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid
Description
2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid (CAS: 59587-02-9) is a benzoic acid derivative with a chloro substituent at position 2 and a methylcarbamoyl amino group at position 3. Its molecular formula is C₉H₉ClN₂O₃, and it has a molecular weight of 228.63 g/mol . This compound is recognized as a metabolite of chlortoluron, a herbicide, and has been studied in transgenic tobacco plants for environmental and metabolic applications .
Properties
IUPAC Name |
2-chloro-4-(methylcarbamoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-11-9(15)12-5-2-3-6(8(13)14)7(10)4-5/h2-4H,1H3,(H,13,14)(H2,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAJRCUYEXXYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801212232 | |
| Record name | 2-Chloro-4-[[(methylamino)carbonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801212232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59587-02-9 | |
| Record name | 2-Chloro-4-[[(methylamino)carbonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59587-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-[[(methylamino)carbonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801212232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid typically involves the reaction of 2-chloro-4-nitrobenzoic acid with methylamine. The nitro group is reduced to an amino group, which is then reacted with methyl isocyanate to form the desired compound .
Industrial Production Methods
Industrial production methods for 2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acids .
Scientific Research Applications
2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including cognitive enhancement and neuroprotection.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter levels and influencing receptor activity in the brain. The compound may also interact with enzymes involved in metabolic processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The structural analogs of 2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid differ primarily in functional groups, which influence their physicochemical properties and applications. Key comparisons include:
2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic Acid (CAS: 59587-01-8)
- Molecular Formula : C₁₀H₁₁ClN₂O₃
- Molecular Weight : 242.65 g/mol
- Key Differences : Replaces the methyl group with a dimethylcarbamoyl moiety.
- Physical Properties: Melting point of 181–183°C; slightly soluble in DMSO and methanol .
- Applications : Used as an environmental standard and mutagen metabolite .
4-Amino-2-chlorobenzoic Acid (CAS: 2457-76-3)
- Molecular Formula: C₇H₆ClNO₂
- Molecular Weight : 171.57 g/mol
- Key Differences: Lacks the carbamoyl group, featuring only amino and chloro substituents.
- Physical Properties : Higher melting point (210–215°C ) due to strong hydrogen bonding .
- Applications : Intermediate in pharmaceutical synthesis .
2-Chloro-4-(methylsulfonyl)benzoic Acid
- Molecular Formula : C₈H₇ClO₄S
- Molecular Weight : 234.65 g/mol
- Key Differences: Methylsulfonyl group replaces the carbamoyl amino group.
- Applications : Utilized in high-purity research settings .
2-Chloro-4-trifluoromethylbenzoic Acid (CAS: 23228-45-7)
Structural and Functional Impact on Reactivity
- Carbamoyl vs. Sulfonyl Groups : The methylcarbamoyl group in the target compound contributes to hydrogen bonding and metabolic stability, whereas sulfonyl groups (e.g., in 2-chloro-4-(methylsulfonyl)benzoic acid) increase electronegativity and resistance to hydrolysis .
- Amino vs. Trifluoromethyl Substituents: Amino groups (e.g., in 2-amino-4-chlorobenzoic acid) enhance crystal packing via hydrogen bonds, leading to higher melting points compared to trifluoromethyl analogs .
Biological Activity
2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid, a compound of significant interest in medicinal chemistry, exhibits a range of biological activities that make it a candidate for further research and potential therapeutic applications. This article provides an overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
Chemical Formula: CHClNO
IUPAC Name: 2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid
This compound features a chlorinated benzoic acid structure with a methyl carbamoyl group, which contributes to its unique biological properties.
The biological activity of 2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid is attributed to its interaction with various molecular targets, including enzymes and receptors. It can modulate enzyme activity and receptor function, leading to diverse biological effects. The specific pathways influenced by this compound are still under investigation, but preliminary studies suggest potential involvement in anti-inflammatory and anticancer mechanisms.
Biological Activities
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Anticancer Activity
- Recent studies have indicated that derivatives of this compound may possess anticancer properties. For instance, cell viability assays conducted on cancer cell lines demonstrated significant growth inhibition when treated with 2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid. The compound showed a dose-dependent effect on cell viability, particularly in HeLa cells (cervical cancer cell line), where it exhibited IC values comparable to standard chemotherapeutics like cisplatin .
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Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. In silico docking studies have shown that it can bind effectively to aldo-keto reductases (AKR1B1 and AKR1B10), which play roles in various metabolic pathways associated with cancer. Binding energies calculated during these studies suggest a strong affinity for these targets, indicating potential as a therapeutic agent against malignancies associated with aberrant expression of these enzymes.
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Anti-inflammatory Properties
- In addition to its anticancer potential, 2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid has been explored for its anti-inflammatory effects. Preliminary results from animal models indicate that it may reduce inflammation markers, suggesting its utility in treating inflammatory diseases.
Case Studies and Research Findings
ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of 2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid has been assessed to evaluate its drug-likeness. Key findings include:
- Absorption: Moderate permeability predicted based on structural analysis.
- Metabolism: Potential metabolic pathways involve phase I and II reactions; further studies are needed to elucidate specific enzymes involved.
- Toxicity: Preliminary toxicity assessments indicate low cytotoxicity at therapeutic doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
